N-cyclopentyl-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide
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Overview
Description
N-cyclopentyl-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopentyl group, a pyrazolyl group, and an imidazolidine ring, making it a subject of interest for researchers.
Scientific Research Applications
N-cyclopentyl-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazolidine ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the pyrazolyl group: This step involves the formation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Attachment of the pyridinyl group: This can be done via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and boronic acid derivatives.
Cyclopentyl group addition: This step may involve the alkylation of the nitrogen atom in the imidazolidine ring with a cyclopentyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide: Unique due to its specific combination of functional groups and ring structures.
This compound analogs: Compounds with similar structures but different substituents on the rings.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-cyclopentyl-2-oxo-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c26-18-21-10-12-25(18)19(27)24(16-3-1-2-4-16)14-13-23-11-7-17(22-23)15-5-8-20-9-6-15/h5-9,11,16H,1-4,10,12-14H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVRABFJVKTZIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)N4CCNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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